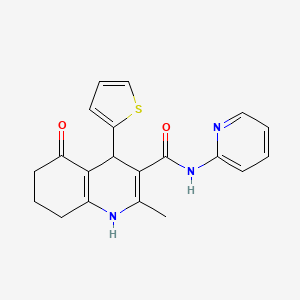![molecular formula C17H19BrO3 B5030432 1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5030432.png)
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉BrO₃. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that is further substituted with an ethoxyphenoxypropoxy group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Etherification: The bromobenzene is then subjected to etherification with 3-(4-ethoxyphenoxy)propyl alcohol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia or sodium alkoxide (NaOR) in alcohol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexane derivatives.
科学研究应用
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
作用机制
The mechanism of action of 1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the aromatic ring is hydrogenated to form a cyclohexane derivative.
相似化合物的比较
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:
1-bromo-4-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with the bromine atom in a different position on the benzene ring.
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with a chlorine atom instead of bromine.
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and applications.
属性
IUPAC Name |
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNGRQGKIHUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide;hydrobromide](/img/structure/B5030358.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide](/img/structure/B5030360.png)
![3-(4-fluorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B5030362.png)
![2-{[3-(2-Octanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B5030366.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5030368.png)

![1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride](/img/structure/B5030388.png)



![3-(2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B5030426.png)

![3-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5030446.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5030452.png)
